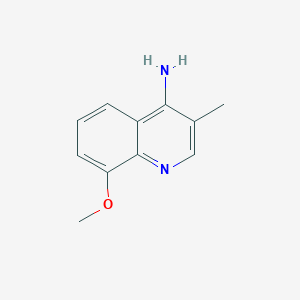

8-Methoxy-3-methylquinolin-4-amine

描述

Overview of Quinoline (B57606) Derivatives as Privileged Structures in Chemical Biology

The concept of "privileged structures" in chemical biology refers to molecular frameworks that can bind to multiple, unrelated biological targets with high affinity. nih.govacs.orgnih.govbenthamdirect.com Quinoline and its derivatives are prime examples of such scaffolds. nih.govorientjchem.orgnih.gov This versatility stems from the quinoline core's unique electronic properties and its ability to be functionalized at various positions, allowing for the creation of diverse libraries of compounds with a wide range of biological activities. nih.govbenthamdirect.com

The fusion of a benzene (B151609) and a pyridine (B92270) ring endows the quinoline system with a distinct combination of aromaticity, basicity, and the capacity for hydrogen bonding and π-π stacking interactions. cambridgemedchemconsulting.comresearchgate.net These features are crucial for molecular recognition and binding to biological macromolecules. The adaptability of the quinoline scaffold allows medicinal chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to achieve desired therapeutic effects. nih.gov

Significance of Substituted Quinoline Systems in Medicinal Chemistry and Materials Science

The strategic placement of various substituents on the quinoline ring system has led to the development of a plethora of compounds with significant applications in both medicinal chemistry and materials science.

In the realm of medicinal chemistry , quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities. nih.govorientjchem.orgontosight.ai They form the core of numerous approved drugs, including antimalarials like quinine (B1679958) and chloroquine, antibacterial agents such as ciprofloxacin, and anticancer drugs like camptothecin. rsc.orgacs.org The functionalization of the quinoline nucleus allows for the modulation of a compound's biological profile, leading to agents with anti-inflammatory, antiviral, antifungal, and neuroprotective properties. orientjchem.orgnih.gov The ability to introduce a wide variety of functional groups onto the quinoline scaffold greatly influences the resulting compound's anticancer activity, highlighting its versatility in drug development. orientjchem.org

In materials science , the unique photophysical and electronic properties of quinoline-based systems have garnered considerable interest. Poly(quinolines) and their metal complexes are being intensively researched for their applications as electroluminescent materials in organic light-emitting diodes (OLEDs). tandfonline.com This is due to their excellent thermal stability, high electron mobility, and strong photoluminescent efficiency. tandfonline.com The planarity and electron-accepting nature of the quinoline ring make it an ideal building block for creating novel materials with tailored optical and electronic characteristics. researchgate.net For instance, 8-Methoxy-4-(4-methoxyphenyl)quinoline has been synthesized as an intermediate for creating aluminum(III) quinolinolate complexes, which are valuable for their semiconductor properties and use as electron-transport layer materials in OLEDs. nih.govresearchgate.net

Research Trajectories for 8-Methoxy-3-methylquinolin-4-amine and its Analogues

While the broader quinoline family is well-established, specific substituted quinolines like this compound represent a more nascent area of investigation. The known biological activities of structurally related compounds suggest promising research avenues for this particular molecule and its analogues.

For example, the 8-methoxyquinoline (B1362559) scaffold is a known pharmacophore. It has been shown to exhibit both antifungal and antibacterial properties. researchgate.net The presence of an amino group at the 4-position is a common feature in many biologically active quinolines, including the potent antimalarial drug chloroquine. This suggests that this compound could be a valuable starting point for the design of new therapeutic agents.

Research into analogues of this compound is also an active field. For instance, the synthesis and antimalarial activity of 8-[(1-alkyl-4-aminobutyl)amino]-6-methoxy-4-methylquinolines have been explored, with some analogues demonstrating significant activity against Plasmodium berghei in mice. nih.gov Furthermore, the synthesis of 8-quinolinamines with different alkoxy and alkyl substitutions has been pursued in the search for broad-spectrum anti-infectives. acs.org The development of processes for producing various 8-amino-quinoline derivatives indicates the industrial interest in this class of compounds. google.com

The exploration of synthetic routes to create derivatives of this compound is crucial for structure-activity relationship (SAR) studies. For instance, methods for synthesizing related compounds like 8-methoxy-4-[(2-methylphenyl)amino]-3-quinolinecarboxylic acid and 3-methoxyacetyl-4-chloro-8-methoxyquinoline have been reported. prepchem.comprepchem.com These synthetic strategies can be adapted to generate a library of analogues of this compound with modifications at the 3-methyl and 4-amino positions, as well as on the methoxy (B1213986) group. Such a library would be invaluable for probing the specific structural requirements for potential biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory effects.

The table below summarizes some of the key research areas and potential applications for this compound and its analogues, based on the activities of related compounds.

| Research Area | Potential Application | Rationale Based on Analogues |

| Antimalarial Drug Discovery | Development of new treatments for malaria. | The 4-aminoquinoline (B48711) scaffold is a key feature of chloroquine. Analogues with modifications at the 8-position have shown antimalarial activity. nih.gov |

| Anticancer Agent Development | Exploration of novel cancer therapies. | Quinoline derivatives are known to possess anticancer properties. orientjchem.orgrsc.org The specific substitution pattern of this compound could confer unique cytotoxic or cytostatic effects. |

| Antimicrobial Research | Discovery of new antibacterial and antifungal drugs. | The 8-methoxyquinoline core has demonstrated antimicrobial activity. researchgate.net |

| Materials Science | Creation of novel organic electronic materials. | Quinoline-based compounds are used in OLEDs due to their electronic and photophysical properties. tandfonline.comnih.govresearchgate.net |

The systematic investigation of this compound and its derivatives holds considerable promise for advancing our understanding of the chemical biology of quinolines and for the development of new technologies in medicine and materials science.

Structure

3D Structure

属性

IUPAC Name |

8-methoxy-3-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-6-13-11-8(10(7)12)4-3-5-9(11)14-2/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYJDSVTOYNOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=C1N)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of the 8 Methoxy 3 Methylquinolin 4 Amine Scaffold

Nucleophilic Substitution Reactions

While the 4-amino group itself is a poor leaving group, the quinoline (B57606) scaffold, particularly at the 4-position, is highly susceptible to nucleophilic aromatic substitution (SNA r) reactions, typically when a suitable leaving group like a halogen is present. nih.govucsf.edu The synthesis of 4-aminoquinolines often proceeds through the displacement of a 4-chloro substituent by an amine. nih.govnih.gov

The reactivity of the 4-position towards nucleophiles is enhanced by the electron-withdrawing nature of the quinoline nitrogen. Although the amino group at C-4 is an electron-donating group, its presence is often the result of a nucleophilic substitution reaction. Further nucleophilic displacement of the amino group itself would require its conversion into a better leaving group, a reaction that is not commonly favored.

However, the amino group can be introduced via nucleophilic substitution on a precursor molecule. A general scheme for this is the reaction of a 4-chloroquinoline (B167314) with an amine. ucsf.edu

Table 1: Representative Nucleophilic Substitution Reactions for the Synthesis of 4-Aminoquinolines

| Precursor | Nucleophile | Reagents and Conditions | Product | Yield | Reference |

| 4,7-dichloroquinoline | N,N-diethyl-1,4-diaminopentane | Neat, heat | Chloroquine | 70-90% | ucsf.edu |

| 4,7-dichloroquinoline | Various amines | NMP, K2CO3, triethylamine | N-substituted-4-amino-7-chloroquinolines | - | plos.org |

| 4-chloro-8-methylquinolin-2(1H)-one | Hydrazine (B178648) hydrate | Ethanol, reflux | 4-hydrazino-8-methylquinolin-2(1H)-one | - | mdpi.com |

It is important to note that direct nucleophilic substitution on 8-Methoxy-3-methylquinolin-4-amine to displace the amino group is not a typical reaction pathway. Instead, the amino group directs other transformations.

Electrophilic Aromatic Substitution Reactions

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of powerful electron-donating groups, such as the amino and methoxy (B1213986) groups in this compound, activates the carbocyclic ring for electrophilic attack.

The directing effects of the substituents are paramount in determining the regioselectivity of these reactions. The amino group at C-4 is a potent activating and ortho-, para-directing group. The methoxy group at C-8 is also activating and ortho-, para-directing. The methyl group at C-3 provides slight activation. In quinoline, electrophilic substitution preferentially occurs at positions 5 and 8. quimicaorganica.orgquora.com

Given the substitution pattern of this compound, the likely positions for electrophilic attack are C-5 and C-7. The C-5 position is ortho to the powerful amino group and meta to the methoxy group. The C-7 position is para to the amino group and ortho to the methoxy group. The C-6 position is also a possibility. The precise outcome would depend on the specific electrophile and reaction conditions. For instance, bromination of 8-methoxyquinoline (B1362559) can lead to substitution at the 5 and 7 positions. acgpubs.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Predicted Major Product(s) | Rationale |

| Nitration | NO2+ | 5-Nitro-8-methoxy-3-methylquinolin-4-amine | Activation by the amino group directs ortho. |

| Halogenation | Br+ | 5-Bromo-8-methoxy-3-methylquinolin-4-amine and/or 7-Bromo-8-methoxy-3-methylquinolin-4-amine | The amino and methoxy groups activate the 5 and 7 positions. |

| Sulfonation | SO3 | 8-Methoxy-3-methyl-4-aminoquinoline-5-sulfonic acid | Steric hindrance might favor the less hindered position. |

| Friedel-Crafts Acylation | RCO+ | Likely to be complex due to competing acylation of the amino group and potential deactivation of the ring. | The amino group can react with the Lewis acid catalyst. |

Transformations of the Methoxy Group

The methoxy group at the C-8 position can undergo several important transformations. One of the most common is demethylation to yield the corresponding 8-hydroxyquinoline (B1678124) derivative. This can be achieved using various reagents, such as strong acids (e.g., HBr) or nucleophilic reagents like thiolates. nih.gov The resulting 8-hydroxyquinolines are important as chelating agents and synthetic intermediates. nih.gov

Table 3: Typical Demethylation Reactions of Methoxyquinolines

| Substrate | Reagents and Conditions | Product | Reference |

| 2,4-dimethoxy-3-(3-methylbut-2-enyl)quinoline | Sodium ethanethiolate in DMF, reflux | 4-hydroxy-2-quinolone derivative | nih.gov |

| 2,4-dimethoxy-3-(3-methylbut-2-enyl)quinoline | Pyridinium hydrochloride, heat | 2-quinolone derivative | nih.gov |

Applying these conditions to this compound would be expected to yield 4-amino-3-methylquinolin-8-ol.

Reactivity of the Quinoline Nitrogen and Amino Functionality

The quinoline nitrogen atom possesses a lone pair of electrons and can act as a base or a nucleophile. It can be protonated by acids to form a quinolinium salt, which further deactivates the ring towards electrophilic attack. The nitrogen can also be alkylated or oxidized to an N-oxide. The formation of an N-oxide can alter the reactivity of the quinoline ring, for example, by making the 4-position more susceptible to nucleophilic attack. researchgate.net

The primary amino group at the C-4 position is a key site of reactivity. It is nucleophilic and can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides, although over-alkylation can be an issue.

Diazotization: Reaction with nitrous acid to form a diazonium salt. This intermediate can then undergo a range of Sandmeyer-type reactions to introduce various substituents at the 4-position.

Formation of Schiff bases: Condensation with aldehydes or ketones.

The amino group can also participate in cyclization reactions to form fused heterocyclic systems. For instance, the reaction of a 4-aminoquinoline (B48711) with a 1,3,5-triazine (B166579) can lead to the formation of a new fused ring system. nih.gov

Table 4: Representative Reactions of the Amino Group in 4-Aminoquinolines

| Substrate | Reagent | Product Type | Reference |

| 4-aminoquinoline | Chloro-1,3,5-triazines | 4-(Triazinylamino)quinoline | nih.gov |

| 4-amino-7-chloroquinoline | N,N-dimethylethane-1,2-diamine | N'-(7-chloroquinolin-4-yl)-N,N-dimethylethane-1,2-diamine | nih.gov |

| 8-aminoquinoline (B160924) | 2-chloro-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide | N-(8-quinolyl)acetamide derivative | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 8 Methoxy 3 Methylquinolin 4 Amine Analogues

Methodologies for SAR/SPR Elucidation in Quinoline (B57606) Chemistry

A primary strategy in SAR studies involves the systematic chemical modification of a lead compound. nih.gov For 8-Methoxy-3-methylquinolin-4-amine, this entails the synthesis of a series of analogues where each of the core substituents—the 8-methoxy group, the 3-methyl group, and the 4-amino group—is altered. nih.govmdpi.com Researchers synthesize new quinoline derivatives by introducing different functional groups at various positions on the quinoline ring. nih.govorganic-chemistry.org For instance, the methyl group at position 3 could be replaced with other alkyl groups of varying sizes or with different electronic properties to probe steric and electronic requirements at that position. nih.gov Similarly, the methoxy (B1213986) group at position 8 can be shifted to other positions or replaced with other electron-donating or electron-withdrawing groups to assess its impact on activity. acs.org The synthesis of these analogues is often achieved through established methods like the Friedländer or Skraup quinoline syntheses, which allow for the construction of the quinoline core with desired substitutions. mdpi.comnih.gov

These systematic modifications help to build a comprehensive picture of the pharmacophore—the essential structural features required for biological activity.

Positional isomerism plays a significant role in the biological activity of quinoline derivatives. nih.govmdpi.com The specific placement of substituents on the quinoline ring can drastically alter a molecule's shape, electronic distribution, and ability to interact with a biological target. For example, moving the methoxy group from position 8 to other positions like 6 or 7 can lead to significant changes in biological activity due to altered hydrogen bonding capacity and lipophilicity. mdpi.com

Stereochemistry is another critical factor, particularly when chiral centers are present or introduced into the molecule. The spatial arrangement of atoms can dictate the molecule's fit into a binding site. While this compound itself is achiral, modifications to the side chains could introduce chirality. In such cases, the synthesis and biological evaluation of individual enantiomers are necessary to determine if one stereoisomer is more active than the other, which is a common phenomenon in drug-receptor interactions.

Conformational Analysis and its Relevance to Biological Activity

The three-dimensional conformation of a molecule is crucial for its interaction with biological targets. nih.govbiointerfaceresearch.com Conformational analysis of this compound and its analogues helps in understanding the preferred spatial arrangement of the substituent groups and how this influences biological activity.

The methyl group at position 3 of the quinoline ring introduces specific steric constraints that can influence the molecule's conformation and its binding to a target. nih.govbiointerfaceresearch.com The presence of this group can restrict the rotation of the 4-amino group, potentially locking it into a conformation that is either favorable or unfavorable for binding.

In SAR studies, the size of the substituent at position 3 is often varied to probe the steric tolerance of the binding site. Replacing the methyl group with larger alkyl groups could lead to a decrease in activity due to steric hindrance, where the bulkier group prevents the molecule from fitting properly into the binding pocket. Conversely, if there is a nearby hydrophobic pocket in the target protein, a larger alkyl group might lead to enhanced binding and increased activity. For example, in some quinoline series, smaller substitutions at certain positions result in higher activity due to reduced steric hindrance. mdpi.com

| Substituent at Position 3 | Relative Size | Potential Impact on Activity |

|---|---|---|

| -H | Smallest | May allow for greater conformational flexibility. |

| -CH3 (Methyl) | Small | Introduces some steric bulk, potentially optimizing fit. |

| -CH2CH3 (Ethyl) | Medium | Increased steric hindrance; could decrease or increase activity depending on the target. |

| -C(CH3)3 (tert-Butyl) | Large | Significant steric bulk, likely to decrease activity due to steric clash. |

The position of the methoxy group is also critical. An 8-methoxy group can potentially form an intramolecular hydrogen bond with the 4-amino group, which would affect the conformation and basicity of the amino group. In SAR studies, the methoxy group might be replaced with other groups to explore the importance of its electronic and hydrogen-bonding properties.

| Substituent at Position 8 | Electronic Effect | Potential Impact on Activity |

|---|---|---|

| -OCH3 (Methoxy) | Electron-donating | Increases electron density in the ring; potential for hydrogen bonding. |

| -OH (Hydroxy) | Electron-donating | Can act as both a hydrogen bond donor and acceptor. |

| -Cl (Chloro) | Electron-withdrawing | Decreases electron density in the ring; alters electrostatic interactions. |

| -NO2 (Nitro) | Strongly electron-withdrawing | Significantly decreases electron density; can act as a hydrogen bond acceptor. |

Impact of the 4-Amino Group on Ligand-Target Interactions

The 4-amino group is a key functional group in many biologically active quinolines, often playing a crucial role in the molecule's interaction with its target. nih.govbenthamdirect.comacs.org This group is basic and can be protonated at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate or glutamate) in the binding site of a target protein. nih.gov

The substitution pattern on the amino group can also be explored in SAR studies. Converting the primary amine to a secondary or tertiary amine by adding alkyl groups can modulate its basicity, lipophilicity, and hydrogen bonding capacity. For instance, smaller dialkylamino groups have been shown to enhance the efficacy of some quinoline derivatives. rsc.org These modifications can fine-tune the binding affinity and selectivity of the compound. The ability of the 4-aminoquinoline (B48711) scaffold to interact with biological targets like heme has been a subject of investigation, suggesting that this group is critical for the mechanism of action in certain applications. nih.gov

Influence of Peripheral Substituents and Hybridization on Biological Efficacy

The biological efficacy of this compound analogues is significantly influenced by the nature and position of peripheral substituents on the quinoline core. Structure-activity relationship (SAR) studies on related quinoline scaffolds, such as 8-aminoquinolines and 8-hydroxyquinolines, provide valuable insights into these effects.

Research on 8-quinolinamines has demonstrated that substitutions at various positions of the quinoline ring system can modulate their anti-infective properties. For instance, the introduction of a methyl group at the C-4 position and alkoxy groups at the C-5 position of the quinoline framework has been explored in the development of broad-spectrum anti-infectives acs.org. The presence of a 6-oxygen function has been shown to enhance the activity in 8-aminoquinoline (B160924) analogues who.int.

The effect of substituents on the quinoline nucleus is highly dependent on their position. For example, in the context of antimalarial 8-aminoquinolines, the introduction of groups at the 7-position generally leads to a loss of activity who.int. Conversely, substitutions at other positions can enhance biological effects. For instance, in a series of 8-hydroxyquinoline-derived Mannich bases, substitutions at the R5 and R7 positions were found to be critical for their activity against multidrug-resistant cancer cells nih.gov.

Hybridization, the combination of the this compound scaffold with other pharmacophores, is another strategy to enhance biological efficacy. For example, the hybridization of 8-amino-6-methoxyquinoline with a tetrazole ring has been investigated to create novel antimalarial agents nih.gov. The linker connecting the two moieties and the lipophilic side chains were found to strongly influence the antiplasmodial activity and cytotoxicity nih.gov.

The lipophilicity and electron-withdrawing or donating properties of the substituents play a crucial role. In some series of 8-hydroxyquinoline (B1678124) derivatives, increasing the electron-withdrawing properties of substituents on an attached anilide ring and increasing lipophilicity were found to positively influence antiviral activity nih.gov. Similarly, for certain 8-amino-6-methoxyquinoline—tetrazole hybrids, a positive impact of highly lipophilic and voluminous side chains on antiplasmodial activity was observed.

The following table summarizes the influence of various substituents on the biological activity of quinoline analogues based on findings from related series.

| Compound Series | Substituent/Modification | Position | Effect on Biological Efficacy | Reference |

| 8-Quinolinamines | 4-Methyl, 5-Alkoxy | C-4, C-5 | Modulates broad-spectrum anti-infective activity | acs.org |

| 8-Aminoquinolines | 6-Oxygen function | C-6 | Enhances antimalarial activity | who.int |

| 8-Aminoquinolines | Various groups | C-7 | Generally leads to loss of antimalarial activity | who.int |

| 8-Hydroxyquinoline-derived Mannich bases | Aminomethyl substitution | R5, R7 | Critical for activity against multidrug-resistant cancer cells | nih.gov |

| 8-Amino-6-methoxyquinoline-tetrazole hybrids | Linker and lipophilic side chains | Varied | Strongly influences antiplasmodial activity and cytotoxicity | nih.gov |

| 8-Hydroxyquinoline derivatives | Electron-withdrawing substituents on anilide ring | Varied | Positively influences antiviral activity | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of 8-methoxyquinoline (B1362559), QSAR studies have been conducted to understand the physicochemical properties that govern their therapeutic effects.

QSAR models are valuable tools in drug discovery for predicting the activity of novel compounds and for providing insights into the mechanism of drug-receptor interactions nih.gov. These models typically use a variety of molecular descriptors, which can be classified as physicochemical, constitutional, geometrical, topological, and quantum chemical parameters, to quantify the structural features of the molecules.

A QSAR study on a series of 8-methoxy quinolone analogues found a good correlation between their cytotoxicity and a combination of steric and electronic parameters. The results of this study are critically discussed based on regression data and cross-validation techniques to ensure the statistical quality of the model. The study highlighted that the steric parameter 'Mr' (molar refractivity) and the electronic parameter 'Pz' (polarizability) provided the best model for predicting the biological activity of these compounds.

The general workflow for developing a QSAR model involves several key steps:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is assessed using techniques like cross-validation and external test sets.

The following table presents a conceptual overview of the types of descriptors that could be used in a QSAR model for this compound analogues and their potential influence on biological activity.

| Descriptor Type | Example Descriptor | Potential Influence on Biological Activity |

| Steric | Molar Refractivity (Mr) | Relates to the volume and shape of the molecule, which can affect binding to a receptor. |

| Electronic | Polarizability (Pz) | Describes the ease with which the electron cloud of the molecule can be distorted, influencing non-covalent interactions. |

| Topological | Molecular Connectivity Indices | Encodes information about the branching and connectivity of the molecule. |

| Quantum Chemical | Dipole Moment | Reflects the polarity of the molecule, which is important for interactions with polar receptors. |

QSAR models, once validated, can be instrumental in designing new this compound analogues with potentially improved biological efficacy by guiding the selection of substituents with optimal steric, electronic, and other physicochemical properties.

Mechanistic Investigations of Biological Activities of 8 Methoxy 3 Methylquinolin 4 Amine Analogues

Modulation of Key Cellular Signaling Pathways

Analogues of 8-Methoxy-3-methylquinolin-4-amine have demonstrated the ability to modulate critical cellular signaling pathways that are fundamental to cell fate and function. These pathways govern processes such as cell proliferation, programmed cell death, and the inflammatory response.

Regulation of Cell Proliferation and Growth

The dysregulation of cell proliferation is a hallmark of cancer. Certain quinoline-based compounds have shown significant potential in controlling aberrant cell growth by targeting key regulatory pathways. For instance, a structurally related compound, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (B57606) (MMNC), has been shown to inhibit the proliferation of colorectal cancer cells. mdpi.comnih.gov Mechanistic studies revealed that MMNC exerts its anti-proliferative effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. mdpi.comnih.gov This pathway is crucial for promoting cell survival and proliferation in many cancers. mdpi.com By suppressing this pathway, MMNC effectively blocks the cell cycle at the G2/M phase, thereby halting cell division. mdpi.comnih.gov

Similarly, 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives have been identified as potent cytotoxic agents that target the β-catenin/TCF4 signaling pathway. nih.gov This pathway is often constitutively activated in cancer cells, leading to uncontrolled proliferation. By downregulating the expression of β-catenin and TCF4 proteins, these compounds inhibit the transcription of target genes like c-MYC and Cyclin D1, which are essential for cell cycle progression. nih.gov

Induction of Apoptosis and Programmed Cell Death Pathways

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. Analogues of this compound have been found to trigger apoptotic pathways through various mechanisms.

A notable example is 8-methoxy pyrimido[4',5':4,5]thieno (2,3-b)quinoline-4(3H)-one (MPTQ), a DNA intercalator that has demonstrated the ability to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. nih.gov The intrinsic pathway is initiated from within the cell, often in response to cellular stress, while the extrinsic pathway is triggered by external signals through death receptors on the cell surface.

The compound MMNC also induces apoptosis in colorectal cancer cells. mdpi.comnih.gov Its inhibition of the PI3K/AKT/mTOR pathway not only halts proliferation but also leads to a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic cascade. mdpi.comnih.gov Furthermore, studies on 4,7-disubstituted 8-methoxyquinazoline derivatives have shown their capability to induce apoptosis in hepatocellular carcinoma and colon cancer cells. nih.gov

Anti-Inflammatory Signaling Mechanisms

Chronic inflammation is implicated in a variety of diseases, including cancer and autoimmune disorders. Quinoline analogues have exhibited promising anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

8-Methoxypsoralen (8-MOP), a natural furanocoumarin with a related core structure, has been shown to exert anti-inflammatory and antioxidant effects in osteoarthritis models. nih.gov Its mechanism of action involves the upregulation of Sirtuin 1 (SIRT1) and the subsequent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov The NF-κB pathway is a central regulator of inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-18. nih.govnih.gov

Lathyrane diterpenoid hybrids have also been identified as potent anti-inflammatory agents that act by suppressing the activation of NF-κB. scienceopen.com These compounds were found to decrease the production of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes involved in the inflammatory process. scienceopen.com

Molecular Target Identification and Characterization

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and for the development of more potent and selective drugs. Research on this compound analogues has focused on their interactions with enzymes and receptors.

Enzyme Inhibition Studies

Enzymes are frequent targets for therapeutic intervention. The inhibitory activity of quinoline analogues against various enzymes has been a significant area of investigation. As previously mentioned, compounds like the lathyrane diterpenoid hybrids inhibit the enzymes COX-2 and iNOS, which are critical mediators of inflammation. scienceopen.com

In the context of cancer, the inhibition of kinases within signaling pathways is a major strategy. The compound MMNC's targeting of the PI3K/AKT/mTOR pathway involves the inhibition of the kinase activity of these proteins. mdpi.comnih.gov Furthermore, molecular docking studies with MMNC suggested that it may also target Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle. mdpi.com

Receptor Binding and Modulation

The interaction of small molecules with cellular receptors can trigger or block signaling cascades, leading to a physiological response. While specific receptor binding studies for this compound are not extensively reported, research on related structures provides valuable insights.

For instance, studies on 4-alkoxy-substituted 2,5-dimethoxyphenethylamines and related amphetamines, which share some structural similarities with quinoline derivatives, have detailed their binding affinities and activation profiles at various serotonin (B10506) receptors, including the 5-HT2A and 5-HT2C receptors. frontiersin.org These receptors are known to play a role in a wide range of physiological and pathological processes. The binding of these compounds to monoamine transporters was also investigated. frontiersin.org

Interactions with Nucleic Acids and Cellular Membranes

The planar structure of the quinoline ring system is a key feature that facilitates interaction with nucleic acids, a common mechanism for many anticancer agents. Analogues of this compound have been shown to engage with DNA primarily through intercalation. This process involves the insertion of the planar polycyclic aromatic system between the base pairs of the DNA double helix.

One such analogue, 8-methoxypyrimido[4(1),5(1):4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ), which possesses a tetracyclic system structurally related to the anticancer drug ellipticine, has been identified as a DNA intercalating agent. nih.gov This interaction with DNA is believed to be a cornerstone of its cytotoxic and antitumor properties. nih.gov The genotoxicity of MPTQ has been directly linked to its intercalating ability, which can lead to the formation of protein-associated DNA strand breaks, potentially mediated by topoisomerase enzymes. nih.gov This was evidenced by a significant increase in chromosomal aberrations and micronuclei formation in bone marrow cells of mice treated with MPTQ. nih.gov

Beyond direct DNA interaction, some quinoline derivatives also exhibit the ability to disrupt cellular membranes. For instance, certain 8-hydroxyquinoline-based inhibitors have been found to interfere with the proper localization of the Ras protein to the plasma membrane, which is critical for its function in cell signaling pathways that control proliferation and survival. nih.gov Disruption of Ras membrane localization can, therefore, interrupt these vital cellular processes. nih.gov Furthermore, studies on other heterocyclic compounds with similar structural motifs have demonstrated direct damage to the cell wall and membrane. A fluorescent derivative of 8-hydroxyquinoline (B1678124), for example, was observed to accumulate at the cell periphery and cause significant cell wall disruption in fungal pathogens, leading to cell shrinkage and surface roughness. researchgate.net While this was observed in fungal cells, it points to the potential for quinoline structures to interact with and compromise the integrity of cellular membranes.

| Compound/Analogue Class | Interaction Type | Cellular Target | Consequence |

| 8-methoxypyrimido[4(1),5(1):4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ) | Intercalation | DNA | Genotoxicity, Chromosomal Aberrations, Cytotoxicity nih.govnih.gov |

| 8-Hydroxyquinoline-based inhibitors | Disruption of protein localization | Ras protein at the plasma membrane | Mislocalization of Ras, interruption of signaling pathways nih.gov |

| 5-Triazole 8-Hydroxyquinoline derivative | Cell wall/membrane damage | Fungal cell wall | Cell shrinkage, surface roughness researchgate.net |

Angiogenesis Inhibition Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several analogues of this compound, particularly those within the broader quinoline and quinazoline (B50416) classes, have demonstrated anti-angiogenic properties by targeting key signaling pathways involved in this process.

A primary target for anti-angiogenic therapy is the Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFR). The signaling cascade initiated by VEGF binding to its receptor, VEGFR2, is crucial for endothelial cell proliferation, migration, and survival—all essential steps in angiogenesis. Research has shown that certain quinazoline derivatives can effectively inhibit angiogenesis by targeting this pathway. nih.gov For example, the quinazoline derivative compound 11d has been shown to inhibit the activation of VEGFR2. nih.gov Its mechanism involves the downregulation of VEGFR2 phosphorylation, which in turn suppresses the downstream Akt/mTOR/p70s6k signaling pathway, a critical regulator of neovascularization. nih.gov

| Compound Class/Derivative | Primary Target | Mechanism of Action | Outcome |

| Quinazoline derivatives (e.g., 11d) | VEGFR2 | Inhibition of VEGFR2 phosphorylation, suppression of Akt/mTOR/p70s6k pathway nih.gov | Inhibition of angiogenesis nih.gov |

| Polyamine derivatives (e.g., COB223) | VEGF signaling pathway (upstream of Ras) | Inhibition of ERK1/2 phosphorylation nih.gov | Inhibition of endothelial cell migration and proliferation nih.gov |

| Quinoline derivatives | Multiple (including tubulin polymerization) | Disruption of processes essential for endothelial cell function mdpi.comnih.gov | Anti-angiogenic effects mdpi.comnih.gov |

Cell Cycle Perturbation Analysis

Disruption of the cell cycle is a hallmark of many effective anticancer agents. Analogues of this compound have been shown to perturb the normal progression of the cell cycle, frequently leading to arrest at the G2/M phase. This phase is critical for the final preparations before cell division (mitosis), and its disruption can trigger apoptosis or programmed cell death.

A number of quinoline-containing compounds have been demonstrated to cause a significant accumulation of cells in the G2/M phase. For instance, a novel quinoline derivative of combretastatin (B1194345) A-4, compound 19h, was found to induce cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. mdpi.com This effect is strongly associated with the compound's ability to inhibit tubulin polymerization, a key process in the formation of the mitotic spindle. mdpi.com

Similarly, chalcone (B49325) derivatives, which share structural similarities with certain quinoline analogues, also induce G2/M arrest. The chalcone derivative 1C was shown to cause a significant G2/M arrest in both sensitive and resistant ovarian cancer cells. nih.govnih.gov This effect was linked to the generation of reactive oxygen species (ROS) and subsequent DNA damage. nih.govnih.gov Further mechanistic studies on a methoxy (B1213986) derivative of chalcones revealed that G2/M arrest is associated with an increase in the levels of the p21 protein, a key cell cycle inhibitor, and the phosphorylation of histone H2A.X, a marker of DNA damage. nih.gov The collective evidence indicates that these compounds can effectively halt cell division at a critical checkpoint, leading to an antiproliferative outcome.

| Compound/Analogue | Cell Line(s) | Observed Effect | Associated Mechanisms |

| Quinoline derivative 19h | MCF-7 (Breast Cancer) | G2/M phase arrest, Apoptosis mdpi.com | Tubulin polymerization inhibition mdpi.com |

| Chalcone derivative 1C | A2780, A2780cis (Ovarian Cancer) | G2/M phase arrest, Apoptosis nih.govnih.gov | ROS generation, DNA damage nih.govnih.gov |

| Methoxy chalcone derivative | SK-MEL-5, SK-MEL-28 (Melanoma) | G2/M phase arrest | Increased p21 levels, Phosphorylation of histone H2A.X nih.gov |

Pre Clinical Pharmacological Research and Activity Spectrum

Anti-Infective Research

Derivatives of the quinoline (B57606) family, particularly 8-aminoquinolines, are recognized as an important class of anti-infective and antiparasitic agents. nih.govnih.gov Research has explored the efficacy of these compounds against a variety of pathogens, including bacteria, parasites, and viruses.

Antimicrobial Efficacy

The antibacterial potential of quinoline derivatives has been a significant area of investigation. Studies on novel 8-methoxyquinoline (B1362559) derivatives have demonstrated their activity against various bacterial strains. For instance, certain synthesized 8-methoxy-4-methyl-quinoline derivatives showed potent antibacterial activity when compared to the standard drug ampicillin, with notable minimum inhibitory concentrations (MIC) against S. aureus (3.125 µg/mL), B. subtilis (6.25 µg/mL), and E. coli (6.25 µg/mL). researchgate.netresearchgate.net

Further research into a series of 8-methoxyquinolones revealed that these compounds exhibited more potent activity than levofloxacin (B1675101) against both gram-positive and gram-negative bacteria. nih.gov Similarly, newly designed 8-methoxyquinoline-2-carboxamide (B13116470) compounds containing a 1,3,4-thiadiazole (B1197879) moiety displayed moderate to good antibacterial efficacy against several bacterial strains. nih.gov The search for new agents to combat resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) has also included 8-hydroxyquinoline (B1678124) derivatives, which have shown promising antibacterial and synergistic activity. nih.gov

While much of the research focuses on broader classes of methoxyquinolines, these findings underscore the general potential of this chemical family in antimicrobial research.

Antiparasitic Activity

The 8-aminoquinoline (B160924) structure is a cornerstone of antiparasitic drug development, with primaquine (B1584692) being a clinically used example for treating malaria. nih.gov Research into related structures has sought to identify compounds with improved efficacy and therapeutic windows.

Analogues of 8-Methoxy-3-methylquinolin-4-amine have been evaluated for activity against several parasites. One study on 8-aminoquinoline analogs demonstrated their efficacy in animal models of Plasmodium berghei (malaria), Pneumocystis carinii, and Leishmania donovani. nih.govnih.gov Specifically, an analogue named NPC1161C, which shares the core 8-amino-6-methoxy-4-methylquinoline structure, was found to be highly effective in a murine model of malaria, achieving a 100% cure rate when administered orally. nih.gov Another study prepared analogues of primaquine, with one compound, 8-[(1-Ethyl-4-aminobutyl)amino]-6-methoxy-4-methylquinoline, showing activity against P. berghei in mice. nih.gov

In the context of leishmaniasis, 8-aminoquinolines have been assessed for their activity against Leishmania tropica in an in vitro human macrophage model. nih.gov This research indicated that 6-methoxy compounds were active, although other substitutions on the quinoline ring could lead to greater potency. nih.gov The drug sitamaquine, an 8-aminoquinoline analogue, has been shown to target the succinate (B1194679) dehydrogenase enzyme in Leishmania donovani promastigotes, highlighting a specific mechanism of action for this class of compounds. nih.gov

Table 1: Antiparasitic Activity of Related 8-Aminoquinoline Analogs

| Compound/Analog | Parasite | Model | Notable Finding | Reference |

| NPC1161C | Plasmodium berghei | Murine Model | 100% cure rate at 1 mg/kg for 3 days (oral). | nih.gov |

| NPC1161 Enantiomers | P. berghei, P. carinii, L. donovani | Murine Models | The (-)-enantiomer was found to be more active than the (+)-enantiomer. | nih.govnih.gov |

| 8-[(1-Ethyl-4-aminobutyl)amino]-6-methoxy-4-methylquinoline | Plasmodium berghei | Murine Model | Active at 20 mg/kg, with 100% cure at 320 mg/kg. | nih.gov |

| Various 8-aminoquinolines | Leishmania tropica | In Vitro Human Macrophage | 6-methoxy compounds showed activity. | nih.gov |

| Sitamaquine | Leishmania donovani | In Vitro Promastigotes | Inhibits the respiratory chain complex II (succinate dehydrogenase). | nih.gov |

Antiviral Investigations

The antiviral properties of the broader quinoline class have been noted in scientific literature. researchgate.net Research into new polyfluoroflavones containing a 4'-methoxy group has identified compounds with promising activity against influenza A (H1N1) and Coxsackie B3 viruses. nih.gov Studies on 8-hydroxyquinoline derivatives have also been conducted to evaluate their potential against viruses like the dengue virus. mdpi.com However, specific pre-clinical investigations focusing solely on the antiviral activity of this compound are not extensively detailed in the reviewed literature.

Anticancer Research

The quinoline and isoquinolinequinone frameworks are present in several naturally occurring antibiotics with antiproliferative activity. nih.gov This has spurred synthetic efforts to create novel derivatives with enhanced anticancer potential.

In Vitro Antiproliferative Activity against Cancer Cell Lines

The efficacy of quinoline-related structures against cancer cells in laboratory settings has been a key area of pre-clinical investigation. Phenylaminoisoquinolinequinones derived from a 4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone precursor demonstrated moderate to high in vitro antiproliferative activity against human gastric (AGS), lung (SK-MES-1), and bladder (J82) cancer cell lines. nih.gov The position of the phenylamino (B1219803) group on the quinone nucleus was found to significantly influence the biological activity. nih.gov

While not the specific compound of focus, a related dihydroquinoxalinone derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, exhibited extremely high antiproliferative activity against the NIH-NCI 60 human tumor cell line panel, with GI50 values in the low to sub-nanomolar range. nih.govnih.gov This highlights the potential of methoxy-substituted heterocyclic systems in cancer research. Further studies on tetrahydroquinolinone derivatives have also identified compounds with potent cytotoxicity toward colon (HTC-116) and lung (A549) cancer cell lines. nih.gov

Table 2: In Vitro Antiproliferative Activity of Related Quinoline Derivatives

| Compound Class | Cancer Cell Lines | Activity | Reference |

| Phenylaminoisoquinolinequinones | AGS (gastric), SK-MES-1 (lung), J82 (bladder) | Moderate to high antiproliferative activity. | nih.gov |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NIH-NCI 60 Panel | Low to sub-nanomolar GI50 values. | nih.govnih.gov |

| Tetrahydroquinolinone derivatives | HTC-116 (colon), A549 (lung) | Potent cytotoxicity. | nih.gov |

In Vivo Antitumor Efficacy in Relevant Models

Translating in vitro findings to live animal models is a critical step in pre-clinical research. While direct in vivo antitumor studies on this compound were not found in the reviewed sources, research on structurally related compounds provides valuable context.

A promising anticancer lead, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, was shown to inhibit tumor growth by 62% in a mouse xenograft model at a dose of 1.0 mg/kg. nih.gov Mechanistic studies on the xenograft tumor tissues revealed that this compound inhibited tumor cell proliferation, induced apoptosis, and disrupted tumor vasculature. nih.govnih.gov These findings suggest that compounds with a methoxy-substituted quinoline-like scaffold can exert significant antitumor effects in vivo. nih.gov

Anti-inflammatory Investigations

Currently, there is a lack of specific preclinical research data available in the public domain detailing the anti-inflammatory properties of this compound. While studies have been conducted on structurally related quinoline derivatives, indicating that the quinoline scaffold can be a basis for anti-inflammatory activity, no direct experimental evidence for this specific compound has been reported.

Research on a related, but more complex, tetracyclic compound, 8-methoxypyrimido[4(1),5(1):4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ), has shown notable anti-inflammatory effects in a carrageenan-induced hind paw edema model in mice. nih.gov In this study, MPTQ demonstrated a significant reduction in paw volume, suggesting a potent anti-inflammatory response. nih.gov However, it is crucial to emphasize that MPTQ is a different chemical entity, and these findings cannot be directly extrapolated to this compound.

The investigation into the anti-inflammatory potential of quinoline derivatives often involves assessing their ability to modulate key inflammatory pathways. For instance, the effect on inflammatory markers such as matrix metalloproteinases (MMPs), interleukin-1β (IL-1β), and nuclear factor-kappa B (NF-κB) are common endpoints in such studies. nih.gov Future preclinical studies on this compound would need to be conducted to determine if it possesses any meaningful anti-inflammatory activity.

Other Emerging Biological Activities

Beyond the scope of anti-inflammatory research, the broader class of quinoline derivatives has been a fertile ground for the discovery of various biological activities. However, specific data for this compound remains largely unpublished.

Investigations into similar quinoline and quinolone structures have revealed a wide spectrum of potential therapeutic applications:

Anticancer Activity: Numerous quinoline derivatives have been synthesized and evaluated for their potential as anticancer agents. nih.govnih.govnih.govelsevierpure.com For example, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) has been shown to inhibit the proliferation of colorectal cancer cells and induce apoptosis by targeting the PI3K/AKT/mTOR signaling pathway. nih.gov Another study focused on 8-hydroxyquinoline-derived Mannich bases, which exhibited selective toxicity against multidrug-resistant cancer cells. nih.gov These examples highlight the potential of the quinoline scaffold in oncology, though specific studies on this compound are needed.

Antibacterial Activity: The quinolone family, which is structurally related to quinolines, is well-known for its antibacterial properties. Research on 8-methoxyquinolones has demonstrated potent activity against both gram-positive and gram-negative bacteria. nih.gov Again, while this suggests a potential avenue for investigation, it does not confirm the antibacterial efficacy of this compound.

The table below summarizes the biological activities observed in structurally related quinoline compounds, underscoring the potential areas for future investigation for this compound.

| Compound Class | Specific Compound Example | Observed Biological Activity | Key Findings | Citation |

| Pyrimidothienoquinoline | 8-methoxypyrimido[4(1),5(1):4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ) | Anti-inflammatory, Analgesic, Antitumor | Reduced paw edema in mice; cytotoxic to several tumor cell lines. | nih.gov |

| Indoloquinoline | 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | Anticancer (Colorectal Cancer) | Inhibited proliferation and induced apoptosis via the PI3K/AKT/mTOR pathway. | nih.gov |

| Hydroxyquinoline | 8-hydroxyquinoline-derived Mannich bases | Anticancer (Multidrug-Resistant) | Showed selective toxicity against multidrug-resistant cancer cells. | nih.gov |

Further dedicated preclinical screening and evaluation are necessary to elucidate the specific pharmacological profile of this compound.

Computational and Theoretical Chemistry Approaches in 8 Methoxy 3 Methylquinolin 4 Amine Research

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 8-Methoxy-3-methylquinolin-4-amine, this methodology is crucial for identifying potential protein targets and understanding the basis of its bioactivity. Docking simulations place the quinoline (B57606) derivative into the binding site of a target protein, and scoring functions are used to estimate the binding affinity.

Studies on related quinoline compounds demonstrate the power of this approach. For instance, docking studies on various quinoline derivatives have successfully predicted their binding modes with targets such as enzymes and receptors. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for potent biological activity. nih.gov For example, molecular docking of 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein revealed binding affinities ranging from -5.3 to -6.1 kcal/mol, indicating potentially effective interactions. nih.gov

Predicting the binding mode within a protein's active site is a primary goal of molecular docking. This involves identifying the specific amino acid residues that interact with the ligand and the nature of these interactions. For quinoline derivatives, the nitrogen atom in the quinoline ring and substituents like the amino and methoxy (B1213986) groups are often key players in forming hydrogen bonds, while the aromatic rings typically engage in hydrophobic and π-π stacking interactions.

In a study on 2H-thiopyrano[2,3-b]quinoline analogues, molecular docking identified interactions with several key amino acid residues, including ILE-8, LYS-7, LYS-11, VAL-14, PHE-15, and TRP-12. nih.gov Similarly, docking of substituted quinolines into the active site of the Hepatitis B Virus (HBV) capsid protein showed specific binding patterns that could inhibit viral replication. researchgate.net These examples, while not on this compound itself, illustrate the type of detailed interaction profiles that can be generated.

Table 1: Predicted Interactions for a Quinoline Derivative with HBV Capsid (PDB: 5E0I)

| Interacting Residue | Interaction Type |

|---|---|

| TYR126 | Hydrogen Bond |

| GLY149 | Hydrophobic Interaction |

| PHE232 | Hydrophobic Interaction |

| HIS194 | Hydrogen Bond |

Data derived from studies on analogous 1,4-naphthoquinone-quinoline hybrids. nih.gov

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. ulisboa.pt MD simulations solve Newton's equations of motion for the atoms in the system, providing insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules. ulisboa.pt

For highly brominated quinoline derivatives, MD simulations have been used to support and understand their anticancer activities by assessing the stability of the ligand-protein complex. researchgate.net These simulations can track the root-mean-square deviation (RMSD) of the ligand within the binding site, providing a measure of its stability. A low and stable RMSD value over the course of the simulation suggests a stable binding mode. This approach connects microscopic details to macroscopic properties of experimental interest. ulisboa.pt

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic and structural properties of a molecule. mdpi.com These calculations provide a fundamental understanding of a molecule's reactivity, stability, and spectroscopic properties based on its electron structure. mdpi.com For this compound, DFT could be used to calculate properties like charge distribution, orbital energies, and vibrational frequencies.

The electronic structure of a molecule governs its chemical behavior. Quantum chemical calculations can elucidate this structure by determining the distribution of electrons and the energies of the molecular orbitals. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the electron density around the molecule. researchgate.net Red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), prone to nucleophilic attack. For quinoline derivatives, the nitrogen atom and oxygen of the methoxy group are typically electron-rich sites. researchgate.net

Table 2: Theoretical Electronic Properties of a Quinoline Derivative Anion (Calculated via DFT B3LYP/cc-pVDZ)

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. |

| MEP | Molecular Electrostatic Potential. | Visualizes charge distribution and predicts reactive sites. researchgate.net |

This table represents typical parameters obtained from DFT calculations on analogous quinoline structures. researchgate.netmdpi.com

Molecules with rotatable bonds, like the methyl and methoxy groups in this compound, can exist in multiple three-dimensional arrangements called conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers between them.

Quantum chemical calculations are highly effective for this purpose. By systematically rotating bonds and calculating the energy of each resulting structure, a potential energy surface can be mapped out. A study on methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, for example, used this method to show that its most stable conformers differed only by the rotation of an ester group. mdpi.com This information is critical for understanding how the molecule might fit into a protein's binding site, as the biologically active conformation is often a low-energy conformer.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to exert a specific biological activity. A pharmacophore model can be generated based on the structure of a known active ligand like this compound.

Once a pharmacophore model is established, it can be used as a 3D query in a process called virtual screening. Large databases of chemical compounds are computationally filtered to find other molecules that match the pharmacophore model. This allows for the rapid identification of new compounds that are likely to have the same biological activity. While specific pharmacophore models for this compound are not detailed in the available literature, the general approach has been widely applied to quinoline-based drug discovery campaigns, leading to the identification of novel hits for various therapeutic targets.

Molecular Dynamics Simulations to Explore Dynamic Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the time-dependent behavior of this compound at an atomic level. This technique allows researchers to model the intricate movements and interactions of the compound with its surrounding environment, such as biological macromolecules or solvent molecules, over a specific timescale. By simulating these dynamic events, MD studies can provide crucial insights into the conformational flexibility of the molecule, the stability of its interactions with target proteins, and the specific forces that govern its binding, which are often complementary to static methods like molecular docking.

Research on various quinoline derivatives has demonstrated the utility of MD simulations in elucidating their mechanism of action. For instance, MD simulations have been employed to analyze the stability of quinoline-based inhibitors within the active sites of enzymes, revealing key hydrogen bonds and hydrophobic interactions that contribute to binding affinity. nih.gov These studies often track metrics such as the root-mean-square deviation (RMSD) to assess the stability of the ligand-protein complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of both the ligand and its target. nih.gov

In the context of this compound, MD simulations could be instrumental in understanding how the methoxy and methyl substitutions on the quinoline core influence its dynamic behavior and interaction profile. Simulations could reveal, for example, how the methoxy group at the 8-position affects the planarity of the quinoline ring system and its ability to engage in π-π stacking interactions, a common binding mode for quinoline compounds. nih.gov Similarly, the steric and electronic effects of the 3-methyl group on the compound's ability to fit into a binding pocket and the resulting conformational changes can be explored in detail.

A typical MD simulation protocol for studying the interaction of this compound with a hypothetical protein target would involve several key steps. Initially, the complex, often predicted by molecular docking, is placed in a simulation box filled with explicit solvent molecules (e.g., water) and ions to mimic physiological conditions. nih.gov The system is then subjected to energy minimization to remove any steric clashes. Subsequently, the system is gradually heated to a physiological temperature and equilibrated to ensure it reaches a stable state. Finally, a production run is performed for a duration ranging from nanoseconds to microseconds, during which the trajectory of all atoms is saved for subsequent analysis. nih.govresearchgate.net

The analysis of the resulting trajectory can provide a wealth of information, which can be summarized in data tables to highlight the key findings.

Table 1: Illustrative MD Simulation Parameters for this compound-Protein Complex

| Parameter | Value/Description |

| Software | GROMACS, AMBER, or similar |

| Force Field | CHARMM36, OPLS-AA, or similar |

| Solvent Model | TIP3P or SPC/E water model |

| System Size | ~50,000 - 100,000 atoms |

| Simulation Time | 100 ns - 1 µs |

| Temperature | 300 K |

| Pressure | 1 bar |

| Ensemble | NPT (isothermal-isobaric) |

Table 2: Representative Analysis of Dynamic Interactions from a Hypothetical MD Simulation

| Analysis Metric | Finding | Implication for this compound |

| RMSD of Ligand | Low and stable fluctuation around an average value (e.g., < 2 Å) | Indicates stable binding of the compound within the active site. |

| RMSF of Protein Residues | Increased fluctuation in specific loops upon ligand binding | Suggests induced-fit conformational changes in the protein. |

| Hydrogen Bond Analysis | Persistent hydrogen bonds between the 4-amino group and specific amino acid residues (e.g., Asp, Glu) | Highlights the critical role of the amino group as a hydrogen bond donor for anchoring the molecule. |

| van der Waals Interactions | Significant interactions between the quinoline ring and hydrophobic residues (e.g., Leu, Val, Phe) | Underscores the importance of the aromatic scaffold for binding affinity. |

| Solvent Accessible Surface Area (SASA) | Decrease in SASA for key binding site residues upon ligand binding | Confirms the burial of the compound within the protein's active site, shielding it from the solvent. |

| Binding Free Energy (MM/PBSA or MM/GBSA) | Favorable binding free energy (e.g., -30 to -50 kcal/mol) | Provides a quantitative estimate of the binding affinity, corroborating experimental findings. |

By applying such computational approaches, researchers can gain a deeper, dynamic understanding of how this compound interacts with potential biological targets, guiding further experimental studies and the rational design of more potent analogs. researchgate.net

Future Research Directions and Translational Perspectives for 8 Methoxy 3 Methylquinolin 4 Amine

Design of Next-Generation Quinoline-Based Therapeutics

The rational design of new drugs based on the 8-Methoxy-3-methylquinolin-4-amine scaffold holds considerable promise. The presence of the 8-methoxy group is particularly noteworthy. Studies on other quinoline (B57606) derivatives have indicated that a methoxy (B1213986) group at the 8-position can influence critical properties such as reducing the potential for photogeneration of oxidative DNA damage. nih.govpsu.edu This suggests that incorporating this feature could lead to the development of safer therapeutic agents.

Furthermore, the strategic placement of substituents on the quinoline ring is a key determinant of biological activity. For instance, in the context of antimalarial 8-aminoquinolines, a methoxy group at the 6-position has been shown to enhance both activity and toxicity. scispace.com While the subject compound has the methoxy group at position 8, this highlights the importance of this functional group's position in modulating the therapeutic index. The methyl group at the 4-position of some 8-aminoquinolines has been observed to decrease toxicity without negatively impacting antimalarial activity. scispace.com Although the methyl group is at the 3-position in this compound, this principle of using alkyl groups to fine-tune the safety profile is a valuable strategy for designing next-generation therapeutics.

Future design strategies could involve the synthesis and evaluation of a library of analogues based on the this compound core. Modifications could include:

Varying the alkyl substituent at the 3-position to optimize potency and selectivity.

Introducing different functional groups at the 4-amino position to explore new biological interactions.

Synthesizing derivatives with alternative substituents on the benzene (B151609) ring to modulate physicochemical properties and target engagement.

These efforts, guided by computational modeling and structure-activity relationship (SAR) studies, could lead to the identification of novel drug candidates with improved efficacy and safety profiles.

Exploration of Novel Biological Targets and Therapeutic Applications

The structural features of this compound suggest several potential therapeutic applications that warrant investigation.

Anticancer Activity: Quinoline derivatives are well-established as anticancer agents. mdpi.com A structurally related compound, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC), has demonstrated potent cytotoxic activity against colorectal cancer cell lines by inhibiting the PI3K/AKT/mTOR signaling pathway. mdpi.comnih.gov This suggests that this compound could also exhibit anticancer properties, potentially through similar mechanisms. Future research should involve screening this compound against a panel of cancer cell lines and investigating its effect on key cancer-related signaling pathways.

Antimalarial Potential: The 8-aminoquinoline (B160924) scaffold is the basis for the antimalarial drug primaquine (B1584692) and its analogues. nih.govnih.govasm.org These compounds are crucial for their activity against the latent liver stages of Plasmodium vivax. asm.org The presence of the 8-methoxy group and the 4-amino group in the target compound makes it a candidate for antimalarial drug discovery. Studies on analogues of primaquine have shown that substituents on the quinoline ring can significantly impact activity and toxicity. scispace.comnih.govwho.int Therefore, evaluating the antimalarial activity of this compound against different Plasmodium species, including drug-resistant strains, is a logical next step.

Other Potential Applications: The versatility of the quinoline nucleus means that other therapeutic avenues should also be explored. For instance, various quinoline derivatives have shown potential as antibacterial, antifungal, antiviral, and even psychotropic agents. epa.govresearchgate.net Screening this compound in a broad range of biological assays could uncover novel and unexpected therapeutic opportunities.

Table 1: Potential Biological Targets for this compound based on Structurally Similar Compounds

| Biological Target/Pathway | Therapeutic Area | Rationale based on Similar Compounds | Reference |

| PI3K/AKT/mTOR Signaling Pathway | Anticancer | 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline inhibits this pathway in colorectal cancer cells. | mdpi.comnih.gov |

| Plasmodium Parasites (Liver and Blood Stages) | Antimalarial | The 8-aminoquinoline scaffold is a known pharmacophore for antimalarial drugs like primaquine. | nih.govnih.govasm.org |

Advanced Synthetic Methodologies for Sustainable Production

While specific synthetic routes for this compound are not extensively documented in the public domain, general methods for quinoline synthesis can be adapted. Traditional methods like the Combes synthesis, which involves the reaction of an aniline (B41778) with a β-diketone, could potentially be employed.

However, modern synthetic chemistry offers more advanced and sustainable alternatives. Future research should focus on developing efficient and environmentally friendly synthetic strategies for this compound and its derivatives. These could include:

Catalytic Methods: Utilizing transition metal catalysts (e.g., palladium, copper) can facilitate the construction of the quinoline ring system under milder conditions and with higher efficiency. u-szeged.hu

Green Chemistry Approaches: Employing greener solvents, reducing the use of hazardous reagents, and developing catalytic systems that can be recycled are crucial for sustainable production. u-szeged.hu

The development of robust and scalable synthetic routes will be essential for the future translation of this compound from a laboratory curiosity to a potential therapeutic agent.

Strategies for Overcoming Resistance Mechanisms in Anti-Infective and Anticancer Therapy

Drug resistance is a major challenge in the treatment of infectious diseases and cancer. nih.gov Quinoline-based drugs are not immune to this problem. For instance, resistance to antimalarial quinolines can arise from increased drug efflux from the parasite. mdpi.com In cancer, multidrug resistance (MDR) is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.govmdpi.com

The structure of this compound may offer avenues to circumvent these resistance mechanisms. Some 8-hydroxyquinoline (B1678124) derivatives have been shown to exhibit selective cytotoxicity against multidrug-resistant cancer cells, a phenomenon known as collateral sensitivity. epo.orgrsc.orgnih.govmdpi.com This suggests that certain quinoline scaffolds can overcome or even exploit the very mechanisms that confer resistance.

Future research should investigate whether this compound can:

Evade recognition by efflux pumps in resistant cancer cells or pathogens.

Inhibit the function of these pumps, thereby re-sensitizing resistant cells to other drugs.

Induce a unique mechanism of cell death that is independent of the pathways affected by existing drugs.

Studies on the interaction of this compound with MDR proteins and its efficacy in drug-resistant models are critical to understanding its potential in this crucial area of medicine. The development of quinoline derivatives that can overcome resistance would be a significant advancement in chemotherapy. nih.gov

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 8-Methoxy-3-methylquinolin-4-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, describes a protocol using NaBHCN to reduce imines derived from 2-chloro-8-methyl-3-formylquinoline and 4-methoxyaniline, yielding the target compound with high efficiency. Key parameters include pH control (~6) and solvent choice (methanol), which minimize side reactions. Column chromatography or recrystallization (cold methanol) is recommended for purification .

| Synthetic Route | Reducing Agent | Yield | Key Conditions |

|---|---|---|---|

| Reductive amination | NaBHCN | ~70-90% | pH 6, MeOH, rt |

| Nucleophilic substitution | - | ~50-60% | DMF, 80°C, 12h |

Q. How is structural characterization of this compound performed?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (e.g., δ 8.23 ppm for quinoline protons, δ 55.7 ppm for methoxy groups) confirm substitution patterns and purity .

- X-ray Crystallography : Resolves planar quinoline systems and dihedral angles (e.g., 70.22° between quinoline and methoxybenzene rings) .

- HRMS : Validates molecular formula (e.g., [M+H] at m/z 423.1272 in ) .

Advanced Research Questions

Q. How do substituent modifications on the quinoline core affect biological activity?

- Methodological Answer : Systematic SAR studies reveal that:

-

Methoxy Position : 8-Methoxy groups enhance antimicrobial activity by improving membrane permeability ().

-

Methyl Substitution : 3-Methyl groups stabilize hydrophobic interactions with target proteins (e.g., p38 MAP kinase inhibitors in ).

-

Chloro/Fluoro Derivatives : Electron-withdrawing groups (e.g., 6,8-dichloro in ) increase potency but may reduce solubility .

Derivative Bioactivity (IC) Key Interaction 8-Methoxy-3-methyl 0.5 µM (Antibacterial) Hydrophobic binding 6,8-Dichloro-2-methyl 0.2 µM (Antimalarial) Halogen bonding 7-Trifluoromethyl 1.8 µM (Anticancer) Enhanced metabolic stability

Q. How can conflicting bioactivity data for quinoline derivatives be resolved?

- Methodological Answer : Contradictions often arise from assay variability (e.g., bacterial strain differences) or pharmacokinetic factors. Strategies include:

- Standardized Assays : Use consistent cell lines (e.g., S. aureus ATCC 25923 in ) .

- Solubility Optimization : Co-solvents like DMSO (<1% v/v) to avoid aggregation artifacts .

- Metabolic Profiling : LC-MS/MS to identify active metabolites (e.g., hydroxylated derivatives in ) .

Q. What computational tools predict the reactivity and toxicity of this compound derivatives?

- Methodological Answer :

- Reactivity : DFT calculations (e.g., Gaussian 09) model electron density maps to predict nucleophilic/electrophilic sites .

- Toxicity : EPA’s DSSTox database () uses QSAR models to forecast metabolic pathways and hepatotoxicity .

- Docking Studies : AutoDock Vina simulates binding to targets like DNA gyrase (antibacterial) or kinases .

Methodological Optimization Questions

Q. What strategies improve the regioselectivity of quinoline functionalization?

- Methodological Answer :

- Directing Groups : Use -NH or -OMe to guide C-H activation at C5/C7 positions ().

- Catalytic Systems : Pd(OAc)/ligand systems for Suzuki couplings (e.g., 6-bromo derivatives in ) .

- Microwave Assistance : Reduces reaction time (e.g., 20 min vs. 12h for amination) .

Q. How can purification challenges due to polar byproducts be addressed?

- Methodological Answer :

- SPE Cartridges : C18 columns separate polar impurities (e.g., unreacted aniline in ).

- Counterion Pairing : Trifluoroacetic acid enhances crystallization of amine salts .

- HPLC : Gradient elution (ACN/HO + 0.1% formic acid) resolves closely related analogs .

Data Analysis and Interpretation

Q. What statistical methods are suitable for analyzing dose-response data in quinoline bioassays?

- Methodological Answer :

- Nonlinear Regression : GraphPad Prism fits IC/EC values using four-parameter logistic models .

- ANOVA : Identifies significant differences between substituent groups (e.g., p < 0.01 for 8-OMe vs. 8-F derivatives) .

- Principal Component Analysis (PCA) : Reduces dimensionality in multi-parametric datasets (e.g., solubility, logP, activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|